N-Arylthiourea Urease Inhibition Potency: Class-Level Advantage Over Parent Thiourea
While direct IC50 data for (2-Bromo-3-methoxyphenyl)thiourea is not available in the open literature, the class of substituted N,N'-disubstituted thioureas demonstrates substantially enhanced urease inhibition compared to the parent thiourea standard [1]. The presence of aryl substitution on the thiourea scaffold is associated with potency improvements exceeding 10-fold [1]. The target compound contains the key N-aryl substitution motif required for this enhanced binding, while its bromine atom provides a synthetic handle for further derivatization not present in unsubstituted thiourea.
| Evidence Dimension | In vitro urease inhibition potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported; inferred from class data range of 5.53–91.50 μM [2] |
| Comparator Or Baseline | Thiourea (parent compound, unsubstituted): IC50 = 21.00 ± 0.11 μM to 23.00 ± 0.84 μM [1] [3] |
| Quantified Difference | Class representatives achieve up to 17-fold greater potency than parent thiourea; target compound contains N-aryl substitution required for potency enhancement |
| Conditions | Jack bean urease inhibition assay; IC50 determined spectrophotometrically; values represent mean ± SEM of triplicate determinations |
Why This Matters
Researchers selecting thiourea-based inhibitors for urease-targeted projects (e.g., Helicobacter pylori therapeutics, agricultural urease inhibitors) should prioritize N-aryl substituted derivatives like this compound over generic thiourea to achieve meaningful target engagement.
- [1] Khan, M., et al. Molecules 2022, 27(23), 8425. Table 6: In vitro urease inhibitory activity of compounds 1 and 2. View Source
- [2] Saeed, A., et al. Eur J Med Chem 2014, 74, 314-323. Synthesis and in vitro urease inhibitory activity of N,N'-disubstituted thioureas. View Source
- [3] Nature Scientific Reports. Table 1: The urease inhibitory activity of the synthesized compounds 3a–n. View Source
